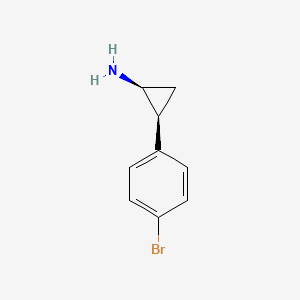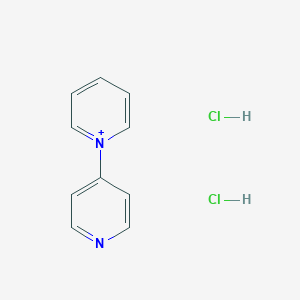
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, forming a bipyridinium structure. The dihydrochloride form indicates the presence of two chloride ions associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride typically involves the reaction of pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert solvent like ethyl acetate. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyridine compounds, and various substituted pyridinium salts .
Aplicaciones Científicas De Investigación
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bipyridinium structure allows for strong interactions with nucleic acids and proteins, influencing cellular processes .
Comparación Con Compuestos Similares
1,4-Dihydropyridine: Known for its role as a calcium channel blocker in medicinal chemistry.
Pyridine N-oxide: An oxidized form of pyridine with distinct chemical properties.
4,4’-Bipyridine: A related bipyridinium compound used in coordination chemistry.
Uniqueness: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride stands out due to its dual pyridinium structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring strong binding interactions and stability under various conditions .
Propiedades
Fórmula molecular |
C10H11Cl2N2+ |
|---|---|
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
4-pyridin-1-ium-1-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;; |
Clave InChI |
QZOFFMRDIRXGKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


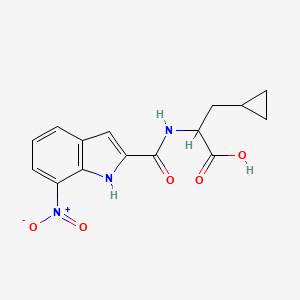
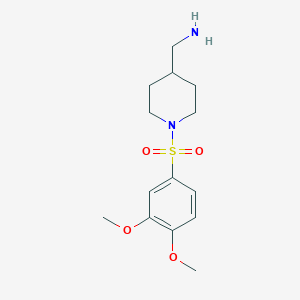

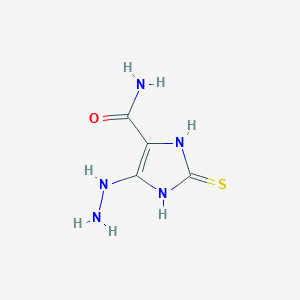
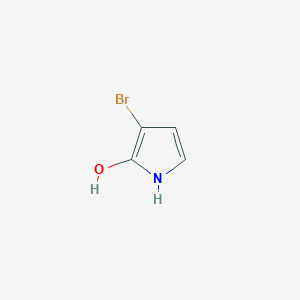
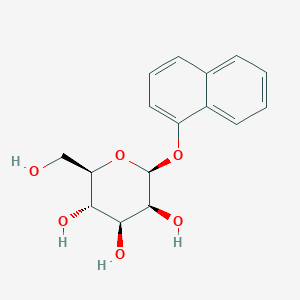
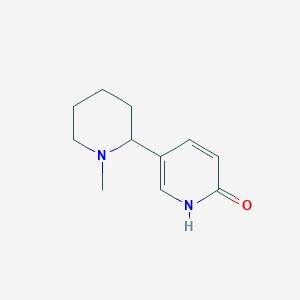
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
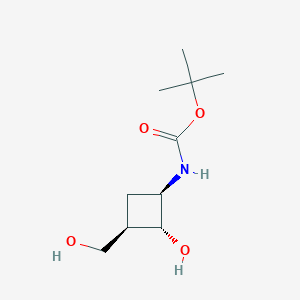


![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
